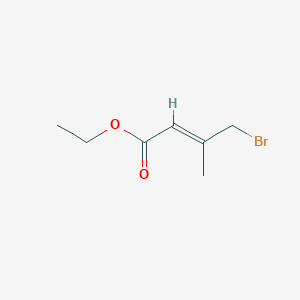
Ethyl-4-bromo-3-methylbut-2-enoate
描述
Ethyl-4-bromo-3-methylbut-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl-4-bromo-3-methylbut-2-enoate, known for its unique structural features and reactivity, has garnered attention in recent years for its biological activity. This compound serves as a synthetic ligand that interacts with nuclear receptors, which are pivotal in regulating various cellular processes, including gene expression and metabolic pathways. This article explores the biological activity of this compound, its potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBrO and a molecular weight of approximately 207.07 g/mol. It features a bromo substituent at the fourth position and a methyl group at the third position of a butenoate chain, characterized by a double bond between the second and third carbon atoms. This structural configuration enhances its reactivity, making it valuable in organic synthesis and medicinal chemistry.
Biological Activity Overview
Recent studies have highlighted the biological activities of this compound, particularly its role as a synthetic ligand for nuclear receptors. These interactions suggest significant implications for cancer therapy and metabolic regulation.
Key Findings
- Nuclear Receptor Interaction : this compound has been shown to bind to nuclear receptors, influencing gene expression related to tumor growth and progression. This modulation can potentially inhibit tumor cell proliferation and promote apoptosis, indicating its promise in cancer treatment .
- Potential Applications in Cancer Therapy : The ability of this compound to alter gene expression patterns linked to cancer suggests it may serve as a therapeutic agent in oncology. Its interactions with nuclear receptors could provide new avenues for cancer treatment strategies .
- Synthetic Applications : The compound has been utilized as a building block in the synthesis of various biologically active molecules. Researchers have explored its use in developing compounds that exhibit antimicrobial properties against resistant strains of bacteria and mycobacteria .
Comparative Analysis with Similar Compounds
This compound is structurally similar to several other compounds, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-chloro-3-methylbut-2-enoate | Chlorine instead of bromine | Different halogen may affect reactivity |
| Ethyl 4-fluoro-3-methylbut-2-enoate | Fluorine instead of bromine | Potentially different biological activity |
| Ethyl 4-methylbenzoate | Aromatic ring structure | Different reactivity profile due to aromaticity |
| Ethyl 3-bromo-butanoate | Bromine at third carbon | Different structural positioning |
The presence of the double bond and specific positioning of substituents in this compound significantly influences its reactivity and biological interactions compared to these similar compounds .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Cancer Cell Studies : In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines by modulating nuclear receptor activity, leading to altered apoptotic pathways .
- Antimicrobial Activity : Research indicated that derivatives synthesized from this compound exhibited potent activity against Mycobacterium tuberculosis (Mtb), showing potential as novel anti-tubercular agents .
- Stereochemical Investigations : Studies focusing on the stereochemistry of reactions involving this compound revealed insights into its electrophilic reactivity, contributing to advancements in synthetic methodologies .
属性
IUPAC Name |
ethyl (E)-4-bromo-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPWHZOYUGYXFA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













